molecular formula C8H9N5O2 B5680806 3,5'-dimethyl-4'-nitro-2'H-1,3'-bipyrazole

3,5'-dimethyl-4'-nitro-2'H-1,3'-bipyrazole

Cat. No.: B5680806
M. Wt: 207.19 g/mol
InChI Key: JVQQVKXTIHJKKW-UHFFFAOYSA-N
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Description

3,5’-dimethyl-4’-nitro-2’H-1,3’-bipyrazole is a heterocyclic compound that belongs to the class of bipyrazoles. Bipyrazoles are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry, materials science, and explosives. The presence of nitro and methyl groups in the structure of 3,5’-dimethyl-4’-nitro-2’H-1,3’-bipyrazole imparts unique reactivity and stability to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5’-dimethyl-4’-nitro-2’H-1,3’-bipyrazole typically involves the nitration of a precursor bipyrazole compound. One common method includes the alkylation of a bipyrazole with bromoacetone, followed by nitration using nitronium tetrafluoroborate (NO2BF4) in the presence of potassium acetate . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of 3,5’-dimethyl-4’-nitro-2’H-1,3’-bipyrazole may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3,5’-dimethyl-4’-nitro-2’H-1,3’-bipyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The methyl groups can participate in electrophilic substitution reactions, where they can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

3,5’-dimethyl-4’-nitro-2’H-1,3’-bipyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5’-dimethyl-4’-nitro-2’H-1,3’-bipyrazole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or signaling pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

3,5’-dimethyl-4’-nitro-2’H-1,3’-bipyrazole can be compared with other similar compounds, such as:

The uniqueness of 3,5’-dimethyl-4’-nitro-2’H-1,3’-bipyrazole lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

5-methyl-3-(3-methylpyrazol-1-yl)-4-nitro-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2/c1-5-3-4-12(11-5)8-7(13(14)15)6(2)9-10-8/h3-4H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQQVKXTIHJKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NNC(=C2[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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